Adimolol
Overview
Description
Adimolol, also known by its developmental code name MEN-935 , is an antihypertensive agent. It exerts its effects as a non-selective antagonist for α1-, α2-, and β-adrenergic receptors . Now, let’s explore various aspects of Adimolol:
Synthesis Analysis
This reaction yields Adimolol (chemical formula: C25H29N3O3) .
Scientific Research Applications
Cardiovascular Effects
Adimolol, a potent beta-adrenoceptor blocking drug, has been studied for its effects on heart rate and blood pressure. Riddell, Harron, and Shanks (1985) investigated adimolol's impact on these parameters in male volunteers. The drug showed a dose-dependent reduction in heart rates during various conditions, including supine, standing, and exercise. Additionally, this study revealed that adimolol's effects could last up to 96 hours, indicating its long-acting nature without evidence of alpha-adrenoceptor blockade in humans (Riddell, Harron, & Shanks, 1985).
Alpha-Adrenolytic Effect
Palluk and Hoefke (1989) focused on adimolol’s alpha-adrenolytic properties, particularly in relation to blood pressure lowering action. Their research in spontaneously hypertensive rats demonstrated that adimolol's cardiovascular effects couldn't be entirely attributed to beta-adrenoceptor blockade alone. This study suggested that the alpha-adrenolytic activity of adimolol contributes to its antihypertensive effects (Palluk & Hoefke, 1989).
Pharmacokinetics
Wiedemann et al. (1985) explored the pharmacokinetic properties of adimolol in healthy volunteers. Their study provided insights into how adimolol is absorbed and metabolized in the body, showing that irrespective of the administration route, similar pharmacokinetic parameters could describe all plasma concentration curves. This research is crucial for understanding the drug’s distribution and elimination processes (Wiedemann et al., 1985).
Beta-Adrenoceptor Blockade
Elliott et al. (1987) conducted a comparative study on the beta-adrenoceptor blocking effects of adimolol. Their research indicated that adimolol had a prolonged beta-adrenoceptor antagonist activity, with effects lasting up to 7 days after a single dose. The study also suggested that adimolol’s prolonged effect might be due to non-competitive antagonism at beta-adrenoceptors (Elliott et al., 1987).
Central Adrenergic Blocking Activity
Maj et al. (1987) investigated adimolol's central adrenergic blocking activity. Their findings indicated that adimolol is a potent antagonist of central beta-adrenoceptors with a weaker alpha 1-adrenolytic action. This research contributes to our understanding of adimolol's potential effects on the central nervous system (Maj et al., 1987).
properties
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRIUGFSIQMHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868480 | |
Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adimolol | |
CAS RN |
78459-19-5 | |
Record name | 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78459-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adimolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.